molecular formula C7H15NO2 B2969457 2-(Morpholin-3-yl)propan-2-ol CAS No. 1781842-73-6

2-(Morpholin-3-yl)propan-2-ol

Cat. No.: B2969457
CAS No.: 1781842-73-6
M. Wt: 145.202
InChI Key: YVDRXWWGPUDHIF-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)propan-2-ol is a versatile chemical compound with a unique molecular structure. It is widely used in scientific research and has applications in various fields such as pharmaceuticals and materials science. The compound features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms, attached to a propanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-3-yl)propan-2-ol typically involves the reaction of morpholine with propylene oxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Morpholine is reacted with propylene oxide in the presence of a catalyst.

    Step 2: The reaction mixture is heated to a specific temperature to facilitate the reaction.

    Step 3: The product is purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification methods ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Morpholin-3-yl)propan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Morpholin-3-yl)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of biological processes and as a reagent in biochemical assays.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

    1-(Morpholin-4-yl)propan-2-ol: Similar in structure but with different functional groups.

    3-(Morpholin-4-yl)propan-1-ol: Another morpholine derivative with a different position of the hydroxyl group.

    1-(Alkylsulfanyl)-3-(morpholin-4-yl)propan-2-ol: Contains additional sulfur atoms, providing different chemical properties

Uniqueness: 2-(Morpholin-3-yl)propan-2-ol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its versatility and wide range of applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-morpholin-3-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,9)6-5-10-4-3-8-6/h6,8-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDRXWWGPUDHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1COCCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781842-73-6
Record name 2-(morpholin-3-yl)propan-2-ol
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